1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine mechanism of action
1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine mechanism of action
This guide provides an in-depth technical analysis of the pharmacological profile and mechanism of action for 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine .
Executive Summary
1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine is a synthetic nitrogen-containing heterocycle that structurally amalgamates the 2,5-dimethoxyphenyl moiety (characteristic of serotonergic psychedelics) with a 1-benzyl-2-phenylpiperidine scaffold (characteristic of stimulants and sigma receptor ligands).
While often hypothesized to act as a 5-HT2A receptor agonist due to the 2,5-dimethoxy substitution, strict Structure-Activity Relationship (SAR) analysis suggests a complex pharmacological profile. Unlike its 3-phenylpiperidine isomer (e.g., LPH-5) which possesses the requisite ethylamine spacer for potent 5-HT2A agonism, the 2-phenylpiperidine scaffold presents a methylamine-like spacer (1-carbon separation), potentially shifting its primary activity towards Sigma-1 receptor modulation or Monoamine Transporter (MAT) inhibition , with 5-HT2A affinity likely being modulatory or significantly reduced compared to classical phenethylamines.
Chemical Structure & Pharmacophore Analysis
The molecule consists of three distinct pharmacophoric elements:
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Piperidine Core (Rigid Scaffold): Constrains the conformational flexibility of the side chain, reducing the entropic penalty of binding.
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2,5-Dimethoxyphenyl Group (C2 Position): A substitution pattern highly specific for 5-HT2A receptor affinity (hydrophobic/hydrogen-bonding interactions with Ser159 and Phe339).
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N-Benzyl Group (N1 Position): A hydrophobic moiety that targets the Extended Binding Pocket (EBP) of GPCRs (e.g., 5-HT2A) or the hydrophobic domains of transporters (DAT/SERT).
Structural Divergence: The "Spacer" Rule
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5-HT2A Agonists (e.g., 2C-B, NBOMe, LPH-5): Require a 2-carbon distance (ethylamine bridge) between the aromatic ring and the basic nitrogen to align with the canonical Asp155 anchor.
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3-Phenylpiperidine: Ar-C3-C2-N (2 carbons) → Active 5-HT2A Agonist .
-
-
1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine: The phenyl ring is at C2.
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2-Phenylpiperidine: Ar-C2-N (1 carbon) → Benzylamine Analog .
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Implication: This shortened spacer typically abolishes direct 5-HT2A agonism, suggesting the compound may instead act as a Sigma ligand or DAT inhibitor , or require a unique binding mode driven by the N-benzyl group.
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Mechanism of Action: Multi-Target Hypothesis
Given the hybrid structure, the mechanism is likely multimodal. The following pathways are prioritized based on SAR of analogous benzylpiperidines.
A. 5-HT2A Receptor Interaction (Modulatory/Allosteric)
Although the spacer is non-canonical, the N-benzyl group (similar to the NBOMe class) can anchor the molecule in the receptor's EBP (residues Val156, Leu229).
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Mechanism: The N-benzyl moiety engages hydrophobic residues in Extracellular Loop 2 (ECL2), potentially compensating for the suboptimal pharmacophore alignment in the orthosteric site.
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Outcome: Likely low-efficacy partial agonism or antagonism rather than full agonism. It may function as a "molecular probe" for the EBP.
B. Sigma-1 Receptor ( R) Agonism
N-Benzylpiperidines are a "privileged scaffold" for
-
Mechanism: The N-benzyl group fits the primary hydrophobic pocket, while the piperidine nitrogen forms an electrostatic interaction with Asp126. The 2,5-dimethoxy ring occupies the secondary hydrophobic pocket.
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Outcome: Modulation of calcium signaling (via IP3 receptors) and cellular stress responses (chaperone activity).
C. Dopamine Transporter (DAT) Inhibition
Substituted 1-benzyl-2-phenylpiperidines are structural analogs of Methylphenidate and Desoxypipradrol .
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Mechanism: Blocks the reuptake of dopamine by binding to the S1 and S2 sites of the transporter.
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Outcome: Increased extracellular dopamine, leading to stimulant-like effects. The bulky 2,5-dimethoxy group may reduce potency compared to unsubstituted analogs but increases selectivity for SERT/NET.
Visualization: Signaling & SAR Pathways
Figure 1: Pharmacological Divergence & Signaling
This diagram illustrates the bifurcation in signaling pathways based on the structural "spacer" length (2-isomer vs 3-isomer).
Caption: Structural divergence determines the primary mechanism. The 1-carbon spacer of the 2-isomer favors Sigma/DAT interactions, whereas the 2-carbon spacer of the 3-isomer is required for robust 5-HT2A agonism.
Experimental Protocols
To validate the mechanism of action, the following standardized protocols are recommended.
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize the target compound from the commercially available 2-(2,5-dimethoxyphenyl)piperidine precursor.
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Reagents:
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Precursor: 2-(2,5-dimethoxyphenyl)piperidine (1.0 eq).[1]
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Aldehyde: Benzaldehyde (1.1 eq).
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Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
-
Procedure:
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Dissolve the piperidine precursor in DCE under inert atmosphere (
). -
Add benzaldehyde and stir for 30 minutes to form the iminium ion intermediate.
-
Add STAB portion-wise at 0°C.
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Stir at room temperature for 12–24 hours.
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Quench: Add saturated aqueous
. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
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Protocol B: 5-HT2A Functional Assay (Calcium Flux)
Objective: Determine if the compound acts as an agonist, antagonist, or is inactive at the 5-HT2A receptor.
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Cell Line: HEK-293 cells stably expressing human 5-HT2A receptor and
protein. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.
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Compound Addition:
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Prepare serial dilutions of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine in assay buffer (HBSS + 20mM HEPES).
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Include controls: 5-HT (Full Agonist), Ketanserin (Antagonist), and vehicle.
-
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Measurement:
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Inject compound into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).
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Monitor fluorescence intensity (
) for 180 seconds.
-
-
Data Analysis:
-
Calculate
. -
Plot dose-response curve to determine
and . -
Interpretation: If no response is observed, test in antagonist mode by pre-incubating with the compound before adding 5-HT.
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Protocol C: Sigma-1 Receptor Binding Assay
Objective: Assess affinity for the Sigma-1 receptor, a likely target for N-benzylpiperidines.
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Ligand:
(specific agonist). -
Tissue/Preparation: Guinea pig brain membrane homogenates or cloned human
receptors. -
Incubation:
-
Incubate membranes with radioligand (2 nM) and varying concentrations of the test compound for 120 min at 25°C.
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Non-specific binding determined using 10
Haloperidol.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
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Counting: Measure radioactivity via liquid scintillation counting.
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Analysis: Determine
using the Cheng-Prusoff equation.
Comparative Pharmacological Profile
The following table contrasts the predicted profile of the subject compound against established standards.
| Feature | 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine | LPH-5 (3-Isomer) | 25I-NBOMe | Donepezil |
| Core Scaffold | 2-Phenylpiperidine | 3-Phenylpiperidine | Phenethylamine | N-Benzylpiperidine |
| Spacer Length | 1 Carbon (Benzylamine) | 2 Carbons (Phenethylamine) | 2 Carbons | N/A (Linker) |
| Primary Target | Sigma-1 / DAT (Predicted) | 5-HT2A (Agonist) | 5-HT2A (Super-Agonist) | AChE (Inhibitor) |
| 5-HT2A Affinity | Low / Modulatory | High ( | Ultra-High ( | Negligible |
| Psychoactivity | Stimulant / Dissociative? | Psychedelic | Psychedelic | Nootropic |
References
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Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 2024.
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The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. BenchChem Technical Reports, 2025.
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Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors. Journal of Cellular Biochemistry, 2023.[2]
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Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 2022.
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1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A selective dopamine reuptake inhibitor. Journal of Medicinal Chemistry, 1997.
